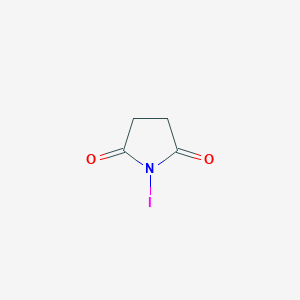

N-Iodosuccinimide

Description

Properties

IUPAC Name |

1-iodopyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4INO2/c5-6-3(7)1-2-4(6)8/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQZMLBORDGWNPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10199550 | |

| Record name | N-Iodosuccinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

516-12-1 | |

| Record name | N-Iodosuccinimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=516-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Iodosuccinimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Iodosuccinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-iodopyrrolidine-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.475 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-IODOSUCCINIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3COS3X3N4P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Iodosuccinimide (NIS) in Electrophilic Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Iodosuccinimide (NIS) is a versatile and widely utilized reagent in organic synthesis, primarily serving as a mild and efficient source of electrophilic iodine.[1][2] Its crystalline nature, stability, and compatibility with a broad range of functional groups make it an invaluable tool for the introduction of iodine into organic molecules, a key step in the synthesis of many pharmaceuticals and complex natural products. This technical guide provides an in-depth exploration of the mechanism of action of NIS in various electrophilic reactions, supported by quantitative data, experimental protocols, and mechanistic diagrams.

Core Mechanism of Action

The reactivity of N-Iodosuccinimide stems from the polarization of the nitrogen-iodine (N-I) bond. The electron-withdrawing succinimide moiety renders the iodine atom electron-deficient and thus electrophilic (I⁺).[1] The general mechanism involves the attack of a nucleophile (the substrate) on the electrophilic iodine atom of NIS, leading to the transfer of the iodine atom and the formation of a succinimide anion as a leaving group.

Activation of N-Iodosuccinimide

The electrophilicity of the iodine in NIS can be significantly enhanced through the use of activators, which are typically Brønsted or Lewis acids.

-

Brønsted Acids: Protic acids, such as trifluoroacetic acid (TFA), sulfuric acid (H₂SO₄), or p-toluenesulfonic acid (p-TsOH), can protonate the carbonyl oxygen or the nitrogen atom of the succinimide ring. This protonation increases the electron-withdrawing effect of the succinimide group, further polarizing the N-I bond and making the iodine atom a more potent electrophile. In some cases, the reaction in the presence of a strong acid is believed to proceed through a more reactive iodinating species formed in situ.

-

Lewis Acids: Lewis acids, such as iron(III) chloride (FeCl₃), silver(I) triflimide, or gold(I) catalysts, can coordinate to the carbonyl oxygen of NIS. This coordination enhances the electrophilicity of the iodine atom, facilitating the iodination of even deactivated aromatic compounds under mild conditions.

The following diagram illustrates the general mechanism of NIS activation by an acid catalyst.

Electrophilic Reactions Involving N-Iodosuccinimide

NIS is employed in a wide array of electrophilic reactions, including additions to unsaturated systems and substitutions on aromatic rings.

Electrophilic Addition to Alkenes and Alkynes

NIS is a common reagent for the iodination of alkenes and alkynes. The reaction proceeds through the formation of a cyclic iodonium ion intermediate, which is then opened by a nucleophile. The stereochemistry of the addition is typically anti.

The general workflow for the iodination of an alkene is depicted below.

Acetic acid can activate NIS for the efficient and highly chemoselective direct iodination of terminal alkynes under metal-free conditions.

Electrophilic Aromatic Substitution

NIS is widely used for the regioselective iodination of aromatic compounds. Electron-rich aromatic rings, such as phenols, anilines, and anisoles, can be readily iodinated. For less reactive or deactivated aromatic substrates, the use of a strong acid or a Lewis acid catalyst is generally required.

The mechanism for electrophilic aromatic iodination involves the attack of the aromatic π-system on the electrophilic iodine of activated NIS, forming a resonance-stabilized carbocation intermediate known as a Wheland intermediate or sigma complex. Subsequent deprotonation by a weak base, such as the succinimide anion, restores the aromaticity and yields the iodinated aromatic product.

α-Iodination of Carbonyl Compounds

NIS is an effective reagent for the α-iodination of carbonyl compounds, such as ketones and aldehydes. This reaction typically proceeds via an enol or enolate intermediate, which acts as the nucleophile that attacks the electrophilic iodine of NIS. The reaction can be catalyzed by either acid or base.

Quantitative Data on NIS Reactions

The following tables summarize representative quantitative data for various electrophilic reactions employing N-Iodosuccinimide.

Table 1: Iodination of Aromatic Compounds

| Substrate | Catalyst/Activator | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Anisole | Silver(I) triflimide (7.5 mol%) | Dichloromethane | 36 | - | >98 | |

| 4-Nitroaniline | Silver(I) triflimide (2 mol%) | Dichloromethane | 40 | 1.5 | >98 | |

| 2-Methoxynaphthalene | Silver(I) triflimide (7.5 mol%) | Dichloromethane | 36 | 1 | 97 | |

| Methoxybenzene | Trifluoroacetic acid (catalytic) | Acetonitrile | RT | - | Excellent | |

| Deactivated Aromatics | Trifluoromethanesulfonic acid | - | - | - | Good | |

| Anisole | Iron(III) chloride (5 mol%) | Ionic Liquid | 20 | - | High |

Table 2: Iodination of Alkenes and Alkynes

| Substrate | Catalyst/Activator | Solvent | Temp (°C) | Time | Yield (%) | Reference |

| Terminal Alkynes | Acetic Acid | - | - | - | Very Good | |

| Cinnamic Acids | Triethylamine | - | - | 1-5 min | Good |

Table 3: Other Electrophilic Reactions with NIS

| Reaction Type | Substrate | Catalyst | Conditions | Yield (%) | Reference |

| Oxidation of Primary Alcohols | p-Fluorobenzyl alcohol | - | Room Temperature | 70-95 | |

| Oxidation of Secondary Alcohols | 2-Methyl-1-phenyl-1-propanol | - | - | 70-95 | |

| Deprotection of TBDMS ethers | TBDMS protected alcohols | Catalytic NIS | Methanol | Excellent | |

| Hofmann-Löffler reaction | Sulfonimides | Visible light | - | - |

Experimental Protocols

General Procedure for the Silver(I)-Catalyzed Iodination of Arenes

To a dry flask equipped with a magnetic stirrer, the aromatic substrate (1.0 equivalent) and silver(I) triflimide (7.5 mol%) are added, followed by dichloromethane (4 mL) under an air atmosphere. The mixture is cooled to 0 °C. A solution of N-iodosuccinimide (1.03 equivalents) in dichloromethane (30 mL) is then added dropwise over 10 minutes. The reaction is allowed to warm to room temperature and, if necessary, heated to 36 °C in the dark. The progress of the reaction is monitored by ¹H NMR spectroscopy. Upon completion, the reaction mixture is worked up as described in the source literature.

Representative Procedure for the Iodination of Methoxy-Substituted Benzenes

To a solution of the aromatic compound (1 mmol) in acetonitrile (4 mL), N-iodosuccinimide is added, and the reaction mixture is stirred at the desired temperature. After the required time, the solvent is evaporated, and ether is added. The ethereal phase is washed with an aqueous solution of NaHSO₃ and then with water. After workup, the crude iodoaromatic product is obtained, which is often pure by ¹H-NMR analysis.

Preparation of N-Iodosuccinimide

A common laboratory preparation of N-iodosuccinimide involves the reaction of N-silversuccinimide with iodine in a suitable solvent like dioxane. Alternatively, it can be synthesized by reacting succinimide with iodine in the presence of an oxidizing agent like [bis(acetoxy)iodo]benzene.

Conclusion

N-Iodosuccinimide is a powerful and versatile reagent for electrophilic iodination. Its reactivity can be finely tuned through the use of Brønsted or Lewis acid activators, enabling a wide range of transformations on diverse substrates including alkenes, alkynes, and aromatic compounds. The mild reaction conditions and high yields associated with many NIS-mediated reactions make it an indispensable tool in modern organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. A thorough understanding of its mechanism of action is crucial for its effective application in complex synthetic challenges.

References

N-Iodosuccinimide: A Comprehensive Technical Guide to its Physical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Iodosuccinimide (NIS) is a versatile and widely utilized reagent in organic synthesis, primarily serving as a mild and efficient electrophilic iodinating agent. Its controlled reactivity and selectivity make it an invaluable tool in the synthesis of a diverse range of organic molecules, including pharmaceuticals and other biologically active compounds. This in-depth technical guide provides a comprehensive overview of the core physical properties and solubility of NIS, supplemented with detailed experimental protocols and logical workflow diagrams to assist researchers in its effective application.

Physical Properties of N-Iodosuccinimide

N-Iodosuccinimide is a white to pale yellow crystalline powder.[1] Key physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Appearance | White to pale yellow crystalline powder | [1] |

| Molecular Formula | C₄H₄INO₂ | [1] |

| Molecular Weight | 224.98 g/mol | [1] |

| Melting Point | 202-206 °C (with decomposition) | [2] |

| Density | ~2.245 g/cm³ | |

| Odor | Odorless |

Note: N-Iodosuccinimide is sensitive to light and moisture and should be stored accordingly in a cool, dark, and dry place. It is known to decompose in water.

Solubility Profile of N-Iodosuccinimide

The solubility of N-Iodosuccinimide is a critical factor in its application in various reaction systems. A summary of its qualitative solubility in common laboratory solvents is provided in the table below. It is important to note that quantitative solubility data for N-Iodosuccinimide is not widely available in published literature.

| Solvent | Qualitative Solubility | Reference |

| Acetone | Soluble / High solubility | |

| Methanol | Soluble / High solubility | |

| Dioxane | Soluble / Moderately soluble | |

| Tetrahydrofuran (THF) | Soluble | |

| Acetonitrile (MeCN) | Soluble | |

| Dichloromethane (DCM) | Slightly soluble | |

| Ethyl Acetate | Slightly soluble | |

| Diethyl Ether | Insoluble | |

| Carbon Tetrachloride | Insoluble | |

| Water | Decomposes |

Experimental Protocols

The following sections detail the methodologies for the synthesis of N-Iodosuccinimide and the determination of its key physical properties.

Synthesis of N-Iodosuccinimide from Succinimide

This protocol is adapted from established literature procedures.

Materials:

-

Succinimide

-

Silver (I) oxide (Ag₂O)

-

Iodine (I₂)

-

Dioxane (anhydrous)

-

Carbon tetrachloride (CCl₄)

Procedure:

-

Preparation of N-Silver Succinimide:

-

Dissolve succinimide in boiling water.

-

Add freshly precipitated silver (I) oxide to the boiling solution.

-

Filter the hot solution to remove any unreacted silver oxide.

-

Allow the filtrate to cool, which will cause N-silver succinimide to crystallize.

-

Collect the crystals by filtration and wash with cold water. Dry the N-silver succinimide thoroughly.

-

-

Synthesis of N-Iodosuccinimide:

-

In a flask protected from light, dissolve iodine in anhydrous dioxane.

-

Add the dried N-silver succinimide to the iodine solution.

-

Stir the mixture at room temperature. The reaction progress can be monitored by the disappearance of the iodine color.

-

Once the reaction is complete, filter the mixture to remove the silver iodide precipitate.

-

To the filtrate, add carbon tetrachloride to induce the crystallization of N-Iodosuccinimide.

-

Cool the mixture to maximize crystal formation.

-

Collect the N-Iodosuccinimide crystals by filtration, wash with a small amount of cold carbon tetrachloride, and dry under vacuum.

-

Determination of Melting Point

This is a standard procedure for determining the melting point of a crystalline solid.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

Procedure:

-

Ensure the N-Iodosuccinimide sample is completely dry and finely powdered using a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a moderate rate initially.

-

As the temperature approaches the expected melting point of NIS (around 200 °C), reduce the heating rate to approximately 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample. Due to decomposition, the sample may darken as it melts.

Determination of Density (Bulk Density)

This protocol outlines a common method for determining the bulk density of a powder.

Apparatus:

-

Graduated cylinder (e.g., 10 mL or 25 mL)

-

Analytical balance

Procedure:

-

Weigh a clean, dry graduated cylinder and record its mass (m₁).

-

Carefully add a known mass of N-Iodosuccinimide powder (e.g., 2-5 g) to the graduated cylinder. Record the total mass (m₂). The mass of the NIS is m₂ - m₁.

-

Gently tap the graduated cylinder on a benchtop a specified number of times (e.g., 100 times) from a consistent height to allow the powder to settle and pack.

-

Record the final volume (V) of the packed powder in the graduated cylinder.

-

Calculate the bulk density using the formula: Density = (m₂ - m₁) / V.

Qualitative Solubility Determination

This procedure can be used to confirm the qualitative solubility of N-Iodosuccinimide in various solvents.

Apparatus:

-

Small test tubes

-

Spatula

-

Vortex mixer (optional)

-

Selection of solvents (e.g., acetone, methanol, dioxane, etc.)

Procedure:

-

Place a small, consistent amount (e.g., ~10 mg) of N-Iodosuccinimide into a series of clean, dry test tubes.

-

To each test tube, add a specific volume (e.g., 1 mL) of a different solvent.

-

Agitate the mixture vigorously for a set period (e.g., 1 minute) using a vortex mixer or by flicking the test tube.

-

Visually inspect the mixture to determine if the solid has completely dissolved.

-

Record the solubility as "soluble," "partially soluble," or "insoluble." Note any color changes or signs of reaction (e.g., decomposition in water).

Visualizations

Synthesis of N-Iodosuccinimide

The following diagram illustrates the two-step synthesis of N-Iodosuccinimide from succinimide.

Caption: A flowchart illustrating the two-step synthesis of N-Iodosuccinimide.

General Workflow for Iodination of an Alkene

This diagram outlines a typical experimental workflow for the iodination of an alkene using N-Iodosuccinimide.

Caption: A typical workflow for the iodination of an alkene using N-Iodosuccinimide.

References

An In-depth Technical Guide to the Synthesis and Preparation of N-Iodosuccinimide from Succinimide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary methods for the synthesis of N-Iodosuccinimide (NIS), a crucial reagent in organic chemistry for iodination reactions. The following sections detail the reaction pathways, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Synthesis via N-Silver Succinimide Intermediate

This classical and reliable method involves two main steps: the formation of N-silver succinimide from succinimide, followed by its reaction with elemental iodine.

Reaction Pathway

The overall process can be visualized as a two-step sequence. First, the acidic proton of the succinimide nitrogen is replaced by a silver ion. Subsequently, the silver is displaced by iodine to form the desired N-Iodosuccinimide.

Caption: Synthesis of NIS via an N-silver succinimide intermediate.

Experimental Protocols

Protocol 1A: Preparation of N-Silver Succinimide [1][2][3]

-

Dissolution: Dissolve 39.2 g of succinimide in 1200 mL of boiling water.

-

Reaction: To the boiling solution, add 51.0 g of freshly precipitated silver oxide.

-

Filtration: Filter the hot mixture to remove any unreacted silver oxide.

-

Crystallization: Allow the filtrate to cool, which will cause the N-silver succinimide to crystallize.

-

Isolation: Collect the crystals by filtration, wash with cold water, and dry. This should yield approximately 45.0 g of N-silver succinimide.

Protocol 1B: Synthesis of N-Iodosuccinimide from N-Silver Succinimide [1]

-

Reaction Setup: In a wide-mouthed, screw-cap brown bottle (150–200 mL capacity), place 20 g (0.079 mole) of iodine and 90 mL of dried dioxane. Most of the iodine will dissolve.

-

Addition: Add 18 g (0.087 mole) of thoroughly dried N-silver succinimide to the iodine solution.

-

Reaction: Shake the bottle vigorously for several minutes. Continue to shake it occasionally over the course of one hour.

-

Heating: Warm the mixture in a water bath at 50°C for 5 minutes.

-

Filtration: Filter the hot mixture through a Büchner funnel into a 500-mL filter flask that is protected from light (e.g., wrapped in aluminum foil). Wash the collected silver iodide with a 10-mL portion of warm dioxane.

-

Precipitation: Add 200 mL of carbon tetrachloride to the combined filtrates in the filter flask.

-

Crystallization: Chill the solution overnight at -8° to -20°C to allow the N-Iodosuccinimide to crystallize as colorless crystals.

-

Isolation and Drying: Collect the crystals on a Büchner funnel with minimal exposure to light. Wash the crystals with 25 mL of carbon tetrachloride and dry under suction. Further dry the product overnight in the dark under vacuum (1 mm) at 25°C.

Quantitative Data

| Parameter | Value | Reference |

| Yield | 81–85% | [1] |

| Melting Point | 193–199 °C (with decomposition) | |

| Appearance | Colorless crystals |

Direct Synthesis from Succinimide using an Oxidant

This method provides a more direct route to N-Iodosuccinimide, avoiding the preparation and isolation of the silver intermediate. It utilizes an oxidizing agent to facilitate the iodination of succinimide.

Reaction Pathway

In this one-pot synthesis, succinimide, iodine, and an oxidizing agent, (diacetoxyiodo)benzene, react to form N-Iodosuccinimide directly.

Caption: Direct synthesis of NIS from succinimide using an oxidant.

Experimental Protocol

-

Reaction Mixture: In a suitable reaction vessel, create a mixture of succinimide (1.0 g, 10.1 mmol), (diacetoxyiodo)benzene (1.95 g, 6.06 mmol), iodine (1.67 g, 6.57 mmol), and benzene (20 mL).

-

Reaction Time: Stir the mixture for 15 hours at room temperature.

-

Cooling: Cool the reaction mixture for 1 hour at 0 to 5 °C.

-

Isolation: The precipitated solid is filtered.

-

Washing and Drying: Wash the collected solid on the filter with cold benzene and dry it in vacuo to yield the N-Iodosuccinimide.

Quantitative Data

| Parameter | Value | Reference |

| Yield | 99% | |

| Appearance | Precipitated solid |

Alternative Synthesis via Halogen Exchange

While not a direct synthesis from succinimide and an iodine source, the halogen exchange method is an efficient way to produce NIS from other N-halosuccinimides.

Reaction Pathway

This method involves the reaction of N-chlorosuccinimide (NCS) with sodium iodide (NaI), where the chloride is displaced by iodide.

Caption: Synthesis of NIS via halogen exchange from NCS.

Experimental Protocol

-

Solution Preparation: Individually dissolve sodium iodide (NaI) (10 mmol, 2.25 g) and N-chlorosuccinimide (NCS) (10 mmol, 1.34 g) in 25 mL of acetone each.

-

Reaction: Mix the two solutions in a 100 mL round-bottomed flask equipped with a magnetic stirring bar.

-

Stirring: Stir the mixture for 15 minutes.

-

Filtration: Filter the reaction mixture to remove the sodium chloride that has formed.

-

Concentration: Concentrate the filtrate under reduced pressure.

-

Purification: Wash the resulting solid several times with 15 mL portions of diethyl ether to remove any residual iodine. This will yield a bright yellow-colored powder.

Quantitative Data

| Parameter | Value | Reference |

| Yield | 94% | |

| Melting Point | 196–198 °C | |

| Appearance | Bright yellow-colored powder |

Safety and Handling

N-Iodosuccinimide is an irritating compound and should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is also prone to decomposition and should be stored under nitrogen, protected from light, moisture, and heat. All experimental work should be conducted in a well-ventilated fume hood.

References

N-Iodosuccinimide: A Technical Guide to Stability and Decomposition Pathways

For Researchers, Scientists, and Drug Development Professionals

N-Iodosuccinimide (NIS) is a versatile and widely utilized reagent in organic synthesis, prized for its ability to act as a mild and selective electrophilic iodinating agent. However, its efficacy and the reliability of synthetic procedures employing it are intrinsically linked to its stability. This technical guide provides an in-depth examination of the stability of N-Iodosuccinimide, its decomposition pathways under various conditions, and protocols for its analysis.

Core Stability Profile

N-Iodosuccinimide is a white to off-white crystalline solid that is sensitive to several environmental factors. Its stability is primarily influenced by light, heat, and moisture. For optimal shelf-life and performance, it is recommended to store NIS in a cool, dry, and dark environment, often under an inert atmosphere such as nitrogen or argon.

Data Presentation: Thermal Stability

Quantitative data on the stability of N-Iodosuccinimide is crucial for its proper handling and application in sensitive reactions. The following table summarizes the key thermal stability data point found in the literature.

| Parameter | Value | Analytical Method | Reference |

| Thermal Decomposition | No significant degradation observed | Thermal Gravimetric Analysis (TGA) | |

| between 25 °C and 200 °C | |||

| Melting Point | 200-206 °C (with decomposition) | Not specified |

Decomposition Pathways

The degradation of N-Iodosuccinimide can proceed through several pathways, primarily driven by thermal stress and hydrolysis. Understanding these pathways is critical for predicting and mitigating the formation of impurities in chemical reactions.

Thermal Decomposition

At elevated temperatures, particularly at or above its melting point, N-Iodosuccinimide undergoes decomposition. The primary decomposition products include molecular iodine (I₂), succinimide, oxides of carbon (CO, CO₂), oxides of nitrogen (NOx), and hydrogen iodide (HI).

Hydrolysis

In the presence of water, N-Iodosuccinimide is susceptible to hydrolysis. The N-I bond is cleaved, leading to the formation of succinimide and hypoiodous acid (HOI). Hypoiodous acid is unstable and can further disproportionate to form iodine (I₂) and iodate (IO₃⁻) or react with other species in the medium. This reactivity with water underscores the importance of storing and handling NIS under anhydrous conditions.

Experimental Protocols for Stability Assessment

To evaluate the stability of N-Iodosuccinimide and identify its degradation products, a combination of analytical techniques can be employed. The following are representative protocols for thermal, photolytic, and hydrolytic stability studies.

Thermal Stability Assessment using Thermogravimetric Analysis (TGA)

Objective: To determine the thermal decomposition profile of NIS.

Methodology:

-

Calibrate the Thermogravimetric Analyzer (TGA) according to the manufacturer's instructions.

-

Accurately weigh 5-10 mg of NIS into a tared TGA pan (typically alumina or platinum).

-

Place the sample pan in the TGA furnace.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature above the expected decomposition point (e.g., 300 °C) at a controlled heating rate (e.g., 10 °C/min).

-

Maintain a constant flow of an inert gas (e.g., nitrogen or argon) over the sample during the analysis to prevent oxidative decomposition.

-

Record the mass of the sample as a function of temperature.

-

The resulting TGA curve will show the onset temperature of decomposition and the percentage of mass loss at different temperatures.

Photostability Assessment using HPLC-UV

Objective: To evaluate the degradation of NIS upon exposure to light.

Methodology:

-

Prepare a standard solution of NIS of known concentration in a suitable solvent (e.g., acetonitrile) and protect it from light.

-

Prepare several identical sample solutions. Expose these solutions to a controlled light source (e.g., a photostability chamber with a xenon lamp) for varying durations. Keep a control sample in the dark.

-

At specified time intervals, withdraw aliquots from the exposed and control samples.

-

Analyze the samples by High-Performance Liquid Chromatography (HPLC) with a UV detector. A suitable method would involve a C18 column and a mobile phase of acetonitrile and water. The chromatogram of the control sample will show the peak corresponding to pure NIS.

-

Monitor the decrease in the peak area of NIS and the appearance of new peaks corresponding to degradation products over time in the exposed samples.

-

Quantify the degradation by comparing the peak area of NIS in the exposed samples to that of the control sample.

Hydrolytic Stability Assessment using Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To monitor the decomposition of NIS in the presence of water.

Methodology:

-

Dissolve a known amount of NIS in a dry, deuterated aprotic solvent (e.g., acetonitrile-d₃) in an NMR tube.

-

Acquire a baseline ¹H NMR spectrum of the pure NIS solution.

-

Introduce a controlled amount of D₂O into the NMR tube.

-

Acquire ¹H NMR spectra at regular time intervals.

-

Monitor the decrease in the intensity of the signals corresponding to NIS and the appearance and increase in the intensity of new signals. The primary degradation product, succinimide, has a characteristic singlet in the ¹H NMR spectrum.

-

By integrating the peaks, the relative concentrations of NIS and succinimide can be determined over time, allowing for the calculation of the rate of hydrolysis under the given conditions.

Conclusion

N-Iodosuccinimide is a powerful synthetic tool whose stability is a critical parameter for its successful application. This guide has outlined the primary factors influencing its stability—light, heat, and moisture—and the resulting decomposition pathways. By understanding these characteristics and employing the described analytical protocols, researchers, scientists, and drug development professionals can ensure the quality and reliability of this important reagent in their synthetic endeavors. The provided data and methodologies serve as a valuable resource for the safe and effective handling, storage, and application of N-Iodosuccinimide.

In-Depth Technical Guide to N-Iodosuccinimide (CAS 516-12-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Iodosuccinimide (NIS), identified by CAS number 516-12-1, is a highly versatile and efficient reagent in modern organic synthesis.[1] It serves as a mild and selective electrophilic iodinating agent and a mild oxidant.[2][3] Structurally, it consists of a succinimide ring with an iodine atom attached to the nitrogen, rendering the iodine electron-deficient and thus a source of electrophilic iodine (I+).[4] This property makes it a valuable tool for the synthesis of a wide array of organic molecules, including pharmaceuticals and agrochemicals.[1] Compared to elemental iodine, NIS offers greater precision and control in iodination reactions. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of N-Iodosuccinimide, complete with detailed experimental protocols and workflow visualizations.

Chemical and Physical Properties

N-Iodosuccinimide is a white to off-white or pale yellow crystalline powder. It is sensitive to light and moisture and should be stored in a dry, dark, and cool environment, preferably under a nitrogen atmosphere, to prevent decomposition.

The key physical and chemical properties of N-Iodosuccinimide are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 516-12-1 | |

| Molecular Formula | C₄H₄INO₂ | |

| Molecular Weight | 224.98 g/mol | |

| Appearance | White to off-white/pale yellow crystalline powder | |

| Melting Point | 197 - 206 °C (decomposes) | |

| Solubility | Soluble in dioxane, tetrahydrofuran (THF), and acetonitrile. Insoluble in ether and carbon tetrachloride. | |

| SMILES | O=C1CCC(=O)N1I | |

| InChI Key | LQZMLBORDGWNPD-UHFFFAOYSA-N |

Experimental Protocols

Synthesis of N-Iodosuccinimide

Two common methods for the synthesis of N-Iodosuccinimide are presented below. The classical method involves the reaction of N-silver succinimide with iodine, while a more modern approach utilizes N-chlorosuccinimide and an iodide salt.

Protocol 3.1.1: Synthesis from N-Silver Succinimide and Iodine (Classical Method)

This procedure is adapted from Organic Syntheses.

Materials:

-

Iodine (I₂)

-

Dried Dioxane

-

N-Silver Succinimide

-

Carbon Tetrachloride (CCl₄)

Equipment:

-

Wide-mouthed, screw-cap, brown bottle

-

Water bath

-

Büchner funnel

-

Filter flask

-

Vacuum source

Procedure:

-

In a 150-200 mL wide-mouthed, screw-cap brown bottle, dissolve 20 g (0.079 mole) of iodine in 90 mL of dried dioxane.

-

Add 18 g (0.087 mole) of thoroughly dried N-silver succinimide to the solution.

-

Shake the bottle vigorously for several minutes and then occasionally over the course of one hour.

-

Warm the mixture in a water bath at 50°C for 5 minutes.

-

Filter the hot mixture through a Büchner funnel into a 500-mL filter flask that is protected from light (e.g., wrapped in aluminum foil).

-

Wash the collected silver iodide (AgI) precipitate with a 10 mL portion of warm dioxane.

-

Combine the filtrates and add 200 mL of carbon tetrachloride.

-

Chill the solution overnight at -8°C to -20°C to induce crystallization.

-

Collect the colorless crystals of N-Iodosuccinimide on a Büchner funnel with minimal exposure to light.

-

Wash the crystals with 25 mL of carbon tetrachloride and dry under suction.

-

For final drying, place the product in the dark at 25°C under vacuum (1 mm Hg) overnight. The expected yield is 14.3–15.1 g (81–85%).

Protocol 3.1.2: Modern Laboratory Synthesis from N-Chlorosuccinimide and Sodium Iodide

This method avoids the use of silver salts.

Materials:

-

N-Chlorosuccinimide (NCS)

-

Sodium Iodide (NaI)

-

Acetone

-

Diethyl ether

Equipment:

-

Round-bottomed flask

-

Magnetic stirrer and stir bar

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Separately dissolve equimolar amounts of N-chlorosuccinimide (e.g., 1.34 g, 10 mmol) and sodium iodide (e.g., 1.50 g, 10 mmol) in dry acetone (e.g., 25 mL each).

-

Mix the two solutions in a round-bottomed flask equipped with a magnetic stirrer.

-

Stir the resulting mixture at room temperature for 15 minutes. A precipitate of sodium chloride (NaCl) will form.

-

Filter the mixture to remove the precipitated NaCl.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Wash the solid crude product several times with diethyl ether (e.g., 3 x 15 mL portions) until a bright yellow powder is obtained. This removes any residual iodine.

-

The resulting N-Iodosuccinimide is typically of high purity (yields around 94%) and can be used without further purification.

Analytical Methods

Protocol 3.2.1: Melting Point Determination (Capillary Method)

This is a general procedure for determining the melting point range of a solid organic compound.

Materials:

-

N-Iodosuccinimide sample

-

Melting point capillary tubes

Equipment:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Ensure the N-Iodosuccinimide sample is dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.

-

Seal one end of a capillary tube by heating it briefly in the edge of a Bunsen burner flame and rotating it.

-

Introduce the powdered sample into the open end of the capillary tube to a depth of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the sample holder of the melting point apparatus.

-

Heat the apparatus rapidly to a temperature about 15-20°C below the expected melting point (approx. 202°C).

-

Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

-

The observed melting point range provides an indication of the sample's purity. Pure compounds typically have a sharp melting range of 1-2°C.

Protocol 3.2.2: Purity Assay by Iodometric Titration

The purity of N-Iodosuccinimide can be determined by measuring its active iodine content. This protocol is adapted from the general procedure for N-halosuccinimides.

Materials:

-

N-Iodosuccinimide (accurately weighed, ~0.1 g)

-

Potassium Iodide (KI) solution (e.g., 10% w/v)

-

Dilute Sulfuric Acid (H₂SO₄) (e.g., 2 M)

-

Standardized Sodium Thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 N)

-

Starch indicator solution

-

Deionized water

Equipment:

-

Analytical balance

-

Erlenmeyer flask (250 mL)

-

Burette

-

Pipettes and graduated cylinders

Procedure:

-

Accurately weigh about 0.1 g of the N-Iodosuccinimide sample and record the weight.

-

Transfer the sample to a 250 mL Erlenmeyer flask.

-

Add approximately 25 mL of deionized water, 10 mL of 2 M sulfuric acid, and 15 mL of 10% potassium iodide solution to the flask.

-

Swirl the flask to dissolve the solids and allow the reaction to proceed for 5-10 minutes in a dark place. NIS will oxidize the iodide (I⁻) from KI to iodine (I₂), which appears as a dark brown solution. Reaction: C₄H₄INO₂ + 2I⁻ + 2H⁺ → C₄H₄NO₂ + I₂ + H₂O

-

Titrate the liberated iodine with the standardized 0.1 N sodium thiosulfate solution until the brown color of the iodine fades to a pale yellow. Titration Reaction: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

-

Add 1-2 mL of starch indicator solution. The solution will turn a deep blue-black color.

-

Continue the titration dropwise with the sodium thiosulfate solution, with constant swirling, until the blue color completely disappears. This is the endpoint.

-

Record the volume of sodium thiosulfate solution used.

-

Calculate the purity of N-Iodosuccinimide using the following formula: Purity (%) = (V × N × E) / W × 100 Where:

-

V = Volume of Na₂S₂O₃ solution used (in Liters)

-

N = Normality of the Na₂S₂O₃ solution

-

E = Equivalent weight of N-Iodosuccinimide (Molecular Weight / 2 = 224.98 / 2 = 112.49 g/eq)

-

W = Weight of the N-Iodosuccinimide sample (in grams)

-

Key Synthetic Applications

Protocol 3.3.1: Electrophilic Iodination of an Aromatic Compound (Grinding Method)

This solvent-free method is rapid, efficient, and environmentally friendly for iodinating activated aromatic compounds.

Materials:

-

An activated aromatic compound (e.g., 4-nitrophenol)

-

N-Iodosuccinimide (NIS)

-

Acetic Acid (catalytic amount)

Equipment:

-

Mortar and pestle

-

Spatula

Procedure:

-

In a mortar, place the aromatic substrate (e.g., 1 mole equivalent) and N-Iodosuccinimide (e.g., 2.2 mole equivalents for di-iodination).

-

Grind the solids together at room temperature using a pestle. The reaction is typically complete within 5-8 minutes.

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the iodinated product.

-

Collect the solid product by filtration, wash with cold deionized water, and dry.

-

This method often results in high yields (94-99%) and high purity of the desired regioisomer.

Protocol 3.3.2: Oxidation of a Secondary Alcohol to a Ketone

N-Iodosuccinimide can act as a mild oxidant, for example, in the conversion of alcohols to carbonyl compounds.

Materials:

-

Secondary alcohol (e.g., diphenylmethanol)

-

N-Iodosuccinimide (NIS) (catalytic amount, e.g., 6-10 mol%)

-

Acetonitrile

-

Water

Equipment:

-

Reactor tube or round-bottomed flask

-

Heating source (e.g., heating block or oil bath)

-

TLC plate for monitoring

Procedure:

-

In a reactor tube, combine the secondary alcohol (0.5 mmol), acetonitrile (0.5 mL), water (0.5 mmol), and N-Iodosuccinimide (6-10 mol%).

-

Seal the reactor tube and heat the mixture at 85–115 °C.

-

Monitor the progress of the reaction by TLC. The reaction may take several hours (e.g., 21-24 h).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product can be isolated by standard workup procedures, typically involving dilution with water, extraction with an organic solvent, drying the organic layer, and purification by column chromatography.

Conclusion

N-Iodosuccinimide is an indispensable reagent in organic chemistry, offering a controllable and efficient means of performing electrophilic iodinations and mild oxidations. Its ease of handling compared to other iodinating agents and its effectiveness under various conditions, including solvent-free methods, underscore its importance. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize N-Iodosuccinimide in the synthesis of novel and complex molecules. Proper handling and storage, considering its sensitivity to light and moisture, are crucial for maintaining its reactivity and ensuring reproducible results.

References

N-Iodosuccinimide: A Comprehensive Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

N-Iodosuccinimide (NIS) has emerged as a versatile and powerful reagent in modern organic chemistry. Its utility spans a wide range of transformations, from electrophilic iodinations to mild oxidations and complex cyclization reactions. This guide provides an in-depth overview of the core applications of NIS, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate its effective implementation in research and development.

Core Applications of N-Iodosuccinimide

N-Iodosuccinimide is a white to off-white crystalline solid that serves as a valuable source of electrophilic iodine.[1] It is often preferred over molecular iodine due to its ease of handling and milder reaction conditions.[2] The primary applications of NIS can be categorized as follows:

-

Electrophilic Iodination: NIS is widely used for the iodination of a variety of organic substrates, including alkenes, alkynes, and aromatic compounds.[3]

-

Oxidation Reactions: It functions as a mild oxidizing agent, for instance, in the conversion of alcohols to carbonyl compounds.[4][5]

-

Glycosylation Reactions: NIS, often in combination with a promoter, is a key reagent for the activation of thioglycosides in the synthesis of oligosaccharides.

-

Cyclization Reactions: NIS promotes various cyclization reactions, most notably in the Hofmann-Löffler-Freytag reaction for the synthesis of pyrrolidines.

Electrophilic Iodination Reactions

NIS is a highly effective reagent for the introduction of iodine into organic molecules. The reactivity of NIS can be tuned by the addition of acid catalysts, which enhance its electrophilicity.

Iodination of Aromatic Compounds

NIS, often activated by a Brønsted or Lewis acid, can efficiently iodinate a wide range of aromatic and heteroaromatic compounds. The use of an acid promoter is crucial for the iodination of deactivated arenes.

Quantitative Data for Iodination of Arenes with NIS:

| Substrate | Catalyst/Promoter | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Anisole | FeCl₃ | CH₂Cl₂ | RT | 1.5 | 86 | |

| Anisole | AgNTf₂ | CH₂Cl₂ | 40 | 0.25 | 95 | |

| 4-Nitroaniline | AgNTf₂ | CH₂Cl₂ | 40 | 1.5 | 90 (gram-scale) | |

| Methoxybenzenes | Trifluoroacetic acid (catalytic) | Acetonitrile | RT | < 16 | Good to Excellent | |

| Deactivated Arenes | H₂SO₄ | - | 0-20 | - | Good | |

| Nitrobenzene | Trifluoromethanesulfonic acid | - | 0 | < 1 min | 79-85 |

Experimental Protocol: Iron(III)-Catalyzed Iodination of Anisole

-

To a solution of anisole (1.0 mmol) in dichloromethane (5 mL) is added N-Iodosuccinimide (1.1 mmol).

-

Iron(III) chloride (10 mol%) is then added to the mixture.

-

The reaction is stirred at room temperature for 1.5 hours.

-

Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate.

-

The aqueous layer is extracted with dichloromethane (3 x 10 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired iodinated anisole.

Logical Relationship for Acid-Catalyzed Aromatic Iodination:

Caption: Acid activation of NIS enhances its electrophilicity for aromatic iodination.

Iodination of Alkenes and Alkynes

NIS readily reacts with alkenes to form iodo-functionalized products. Similarly, terminal alkynes can be converted to 1-iodoalkynes with high efficiency.

Quantitative Data for Iodination of Alkynes with NIS:

| Substrate | Catalyst/Promoter | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Phenylacetylene | Acetic Acid | MeCN | 80 | - | up to 99 | |

| Phenylacetylene | γ-Al₂O₃ | MeCN | 80 | 1 | 90 | |

| Various Terminal Alkynes | γ-Al₂O₃ | MeCN | 80 | - | up to 99 |

Experimental Protocol: Iodination of Phenylacetylene

-

To a solution of phenylacetylene (1.0 mmol) in acetonitrile (5 mL) is added N-Iodosuccinimide (1.1 mmol) and acetic acid (1.2 mmol).

-

4 Å molecular sieves are added to the mixture.

-

The reaction is stirred at 80°C and monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature and filtered.

-

The filtrate is concentrated under reduced pressure.

-

The residue is purified by column chromatography to yield the 1-iodoalkyne.

N-Iodosuccinimide as an Oxidizing Agent

NIS serves as a mild and selective oxidizing agent for various functional groups, notably for the oxidation of alcohols.

Oxidation of Alcohols

NIS can oxidize primary and secondary alcohols to their corresponding aldehydes and ketones. Propargyl alcohols can be oxidized to ynones in good yields under mild conditions.

Quantitative Data for Oxidation of Propargyl Alcohols with NIS:

| Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1,3-diphenylprop-2-yn-1-ol | MeCN | 50 | - | 64 |

| 1,3-diphenylprop-2-yn-1-ol | MeCN | RT | 5 | 91 |

Experimental Protocol: Oxidation of 1,3-diphenylprop-2-yn-1-ol

-

To a solution of 1,3-diphenylprop-2-yn-1-ol (0.5 mmol) in acetonitrile (5 mL) is added N-Iodosuccinimide (1.0 mmol).

-

The reaction mixture is stirred at room temperature for 5 hours.

-

The reaction is monitored by TLC.

-

After completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the corresponding ynone.

Workflow for NIS-Mediated Oxidation of Propargyl Alcohol:

Caption: A straightforward workflow for the oxidation of propargyl alcohols to ynones using NIS.

Glycosylation Reactions

NIS is a cornerstone reagent for the activation of thioglycosides, which are stable glycosyl donors. In combination with a Lewis acid or a Brønsted acid co-promoter like trimethylsilyl triflate (TMSOTf) or triflic acid (TfOH), NIS facilitates the formation of glycosidic bonds.

Experimental Protocol: NIS/TMSOTf-Promoted Glycosylation

-

The glycosyl donor (thioglycoside, 2.0-3.0 equiv) and glycosyl acceptor (1.0 equiv) are dissolved in an appropriate solvent (e.g., dichloromethane) and cooled to the desired temperature (e.g., -78°C).

-

N-Iodosuccinimide (2.0-3.0 equiv) is added to the mixture.

-

Trimethylsilyl triflate (TMSOTf, 0.1-0.2 equiv) is then added dropwise.

-

The reaction is stirred at the same temperature and monitored by TLC.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

-

The mixture is extracted with dichloromethane, and the combined organic layers are dried, filtered, and concentrated.

-

The residue is purified by column chromatography to yield the desired glycoside.

Signaling Pathway for Thioglycoside Activation:

Caption: NIS and a promoter activate the thioglycoside to form a key oxocarbenium ion intermediate.

Hofmann-Löffler-Freytag Reaction and Related Cyclizations

The Hofmann-Löffler-Freytag reaction is a powerful method for the synthesis of nitrogen-containing heterocycles, particularly pyrrolidines, through an intramolecular C-H amination. NIS, often initiated by visible light, can promote this reaction under mild conditions.

Quantitative Data for NIS-Promoted Hofmann-Löffler Reaction:

| Substrate (Sulfonimide) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Various aliphatic sulfonimides | Various | RT | - | 53-99 |

Experimental Protocol: Visible-Light-Initiated Hofmann-Löffler Reaction

-

A solution of the sulfonimide substrate (1.0 equiv) and N-Iodosuccinimide (1.2 equiv) in a suitable solvent (e.g., dichloromethane) is prepared in a reaction vessel.

-

The vessel is placed in the presence of a visible light source (e.g., a household light bulb or LED).

-

The reaction is stirred at room temperature until completion (monitored by TLC).

-

The reaction mixture is then washed with an aqueous solution of sodium thiosulfate.

-

The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product can be purified by column chromatography if necessary.

Reaction Mechanism for NIS-Promoted Hofmann-Löffler Reaction:

References

- 1. prepchem.com [prepchem.com]

- 2. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]

- 3. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 4. Hofmann–Löffler reaction - Wikipedia [en.wikipedia.org]

- 5. Synthesis of Ynones via N-Iodosuccinimide-Mediated Oxidation of Propargyl Alcohols under Mild Conditions [organic-chemistry.org]

Understanding the Electrophilicity of the N-I Bond in N-Iodosuccinimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Iodosuccinimide (NIS) is a versatile and widely utilized reagent in organic synthesis, primarily valued as a source of electrophilic iodine. The unique reactivity of NIS stems from the nature of its nitrogen-iodine (N-I) bond, which is polarized to render the iodine atom susceptible to nucleophilic attack. This guide provides an in-depth exploration of the electrophilicity of the N-I bond, supported by quantitative data, detailed experimental protocols for key reactions, and visualizations of relevant mechanisms.

The Core of Electrophilicity: The N-I Bond

The electrophilic character of the iodine atom in N-Iodosuccinimide is a direct consequence of the electron-withdrawing nature of the succinimide ring. The two carbonyl groups in the succinimide moiety pull electron density away from the nitrogen atom, which in turn polarizes the N-I bond, creating a partial positive charge (δ+) on the iodine atom and a partial negative charge (δ-) on the nitrogen atom. This polarization makes the iodine atom an electrophilic center, readily attacked by a wide range of nucleophiles.[1]

The heterolysis of the N-I bond, leading to the formation of a succinimide anion and an electrophilic iodine species (formally I⁺), is a key step in many reactions involving NIS.[1] The stability of the resulting succinimide anion, due to resonance delocalization of the negative charge over the two carbonyl groups, further facilitates the cleavage of the N-I bond.

Activation of N-Iodosuccinimide

The electrophilicity of the iodine in NIS can be significantly enhanced by the presence of Brønsted or Lewis acids.[2][3] Acids protonate the carbonyl oxygen of the succinimide ring, further increasing its electron-withdrawing capacity and, consequently, the polarization of the N-I bond. This activation makes NIS a more potent iodinating agent, capable of reacting with less reactive substrates. For instance, the iodination of deactivated aromatic compounds can be successfully achieved by using NIS in the presence of strong acids like sulfuric acid.[4]

Quantitative Insights into the N-I Bond

Computational chemistry offers a powerful tool to quantify the electrophilicity of the N-I bond. Key parameters include the Mulliken partial atomic charges and the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

| Parameter | Description | Significance for Electrophilicity |

| N-I Bond Length | The distance between the nitrogen and iodine nuclei. | A longer bond generally indicates a weaker bond, more prone to cleavage. |

| Mulliken Partial Atomic Charges | A method for estimating the partial charge on each atom in a molecule. | A more positive partial charge on the iodine atom indicates a higher degree of electrophilicity. |

| LUMO Energy | The energy of the Lowest Unoccupied Molecular Orbital. | A lower LUMO energy indicates that the molecule is a better electron acceptor, and thus more electrophilic. |

Note: Specific, experimentally verified quantitative data for the N-I bond dissociation energy, Mulliken charges, and LUMO energy of NIS are not consistently reported in the literature. The values presented here are based on general principles and comparisons with related compounds. For precise, project-specific applications, it is recommended to perform dedicated computational studies.

Key Reactions and Experimental Protocols

The electrophilic nature of the N-I bond in NIS is harnessed in a variety of important organic transformations. Below are detailed protocols for two representative reactions: the iodination of an activated aromatic compound and an iodolactonization reaction.

Iodination of Anisole

Objective: To synthesize 4-iodoanisole via electrophilic aromatic substitution using N-Iodosuccinimide.

Materials:

-

Anisole

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (CH₃CN)

-

Trifluoroacetic acid (TFA) (catalytic amount)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography (silica gel)

Procedure:

-

In a clean, dry round-bottom flask, dissolve anisole (1.0 equivalent) in acetonitrile.

-

Add N-Iodosuccinimide (1.1 equivalents) to the solution.

-

Add a catalytic amount of trifluoroacetic acid (e.g., 0.1 equivalents) to the reaction mixture.

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

-

Transfer the mixture to a separatory funnel and add dichloromethane.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain pure 4-iodoanisole.

Iodolactonization of 4-Pentenoic Acid

Objective: To synthesize a γ-lactone from an unsaturated carboxylic acid via an intramolecular cyclization reaction initiated by electrophilic attack of iodine.

Materials:

-

4-Pentenoic acid

-

N-Iodosuccinimide (NIS)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 4-pentenoic acid (1.0 equivalent) in dichloromethane in a round-bottom flask.

-

Add a saturated aqueous solution of sodium bicarbonate (2.0 equivalents) to the flask.

-

Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

-

Add N-Iodosuccinimide (1.2 equivalents) portion-wise to the reaction mixture over a period of 15-20 minutes, ensuring the temperature remains at 0 °C.

-

Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove any excess iodine, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude iodolactone.

-

The crude product can be further purified by column chromatography if necessary.

Visualizing the Mechanisms

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways involving the electrophilic N-I bond of NIS.

References

Synthesis from N-Silver Succinimide and Iodine

An In-depth Technical Guide to the Historical Synthesis of N-Iodosuccinimide

For researchers, scientists, and professionals in drug development, N-Iodosuccinimide (NIS) is a pivotal reagent for electrophilic iodination. Its historical synthesis showcases a progression towards more efficient, safer, and cost-effective methods. This guide provides a comprehensive overview of the seminal synthetic routes to NIS, complete with detailed experimental protocols, quantitative data, and process visualizations.

One of the earliest and most cited methods for preparing N-Iodosuccinimide involves the reaction of N-silver succinimide with iodine. This method, notably detailed in Organic Syntheses, has been refined over time to improve yield and safety.

Quantitative Data

| Parameter | Value | Reference |

| Reactants | ||

| N-Silver Succinimide | 18 g (0.087 mole) | [1] |

| Iodine | 20 g (0.079 mole) | [1] |

| Solvent | ||

| Dioxane (dried) | 90 ml | [1] |

| Carbon Tetrachloride | 200 ml + 25 ml (wash) | [1] |

| Reaction Conditions | ||

| Shaking | Several minutes initially, then occasionally for 1 hour | [1] |

| Heating | 50°C for 5 minutes | |

| Chilling | -8°C to -20°C overnight | |

| Product | ||

| Yield | 14.3–15.1 g (81–85%) | |

| Melting Point | 193–199°C (with decomposition) | |

| Recrystallized M.P. | 195–200°C | |

| Pure Compound M.P. | 200–201°C |

Experimental Protocol

The following procedure is adapted from the method of Djerassi and Lenk, with dioxane used as the reaction medium to achieve a better yield and avoid the formation of lachrymatory by-products.

Preparation of N-Silver Succinimide:

-

A solution of 64 g (1.6 moles) of sodium hydroxide in 300 ml of water is added rapidly and dropwise to a stirred solution of 249 g (1.47 moles) of silver nitrate in 700 ml of water at room temperature to form silver oxide.

-

The silver oxide is separated on a Büchner funnel and washed with water.

-

The moist oxide is added in one portion to a boiling solution of 133 g (1.34 moles) of succinimide in 4 liters of water. The reaction vessel should be wrapped in aluminum foil to exclude light.

-

After 45 minutes, the suspension is filtered through a heated Büchner funnel into a filter flask also wrapped in foil.

-

The filtrate is allowed to stand at room temperature overnight, during which N-silver succinimide crystallizes.

-

The N-silver succinimide is collected on a Büchner funnel, dried under suction, and ground to a powder. It is then dried in a vacuum oven for 1 hour at 110°C and stored in a brown bottle.

Synthesis of N-Iodosuccinimide:

-

In a wide-mouthed, screw-cap brown bottle of 150–200 ml capacity, place 20 g (0.079 mole) of iodine and 90 ml of dried dioxane. Most of the iodine will dissolve.

-

Add 18 g (0.087 mole) of thoroughly dried N-silver succinimide and shake the bottle vigorously for several minutes.

-

Continue to shake the mixture occasionally over the course of an hour.

-

Warm the mixture in a water bath at 50°C for 5 minutes.

-

Filter the hot mixture through a Büchner funnel into a 500-ml filter flask that is well-wrapped with black paper or aluminum foil. Wash the collected silver iodide with a 10-ml portion of warm dioxane.

-

Add 200 ml of carbon tetrachloride to the combined filtrates in the filter flask and chill the solution overnight at -8°C to -20°C. N-Iodosuccinimide will separate as colorless crystals.

-

Collect the crystals on a Büchner funnel with minimal exposure to light, wash with 25 ml of carbon tetrachloride, and dry with suction. After drying overnight in the dark at 25°C (1 mm), the N-iodosuccinimide weighs 14.3–15.1 g (81–85% yield).

Synthesis Pathway

Caption: Synthesis of NIS from N-Silver Succinimide.

Synthesis from N-Chlorosuccinimide and Sodium Iodide

A more modern and convenient approach involves the halogen exchange reaction between N-chlorosuccinimide (NCS) and an iodide salt, such as sodium iodide (NaI). This method avoids the use of silver salts, making it more economical.

Quantitative Data

| Parameter | Value | Reference |

| Reactants | ||

| N-Chlorosuccinimide (NCS) | 1.34 g (10 mmol) | |

| Sodium Iodide (NaI) | 2.25 g (10 mmol) | |

| Solvent | ||

| Acetone | 50 ml (2 x 25 ml) | |

| Diethyl Ether | Several 15 ml portions (wash) | |

| Reaction Conditions | ||

| Stirring | 15 minutes at room temperature | |

| Product | ||

| Yield | 2.115 g (94%) | |

| Melting Point | 196–198°C |

Experimental Protocol

The following procedure is based on the work of Chaikovskii et al., with some modifications.

-

Individually dissolve 1.34 g (10 mmol) of N-chlorosuccinimide in 25 ml of acetone and 2.25 g (10 mmol) of sodium iodide in 25 ml of acetone.

-

Mix the two solutions in a 100 ml round-bottomed flask equipped with a magnetic stirring bar.

-

Stir the mixture for 15 minutes. During this time, sodium chloride will precipitate.

-

Filter the reaction mixture to remove the precipitated sodium chloride.

-

Concentrate the filtrate under reduced pressure.

-

To remove any residual iodine from the crude product, wash the solid several times with 15 ml portions of diethyl ether until a bright yellow powder is obtained.

-

The resulting N-Iodosuccinimide (2.115 g, 94% yield) can be used without further purification.

Synthesis Pathway

Caption: Synthesis of NIS via Halogen Exchange.

Other Historical Synthetic Methods

Several other methods for the synthesis of N-Iodosuccinimide have been reported, offering alternative routes with varying advantages.

From N-Chlorosuccinimide and Potassium Iodide in Acetic Acid

This method utilizes potassium iodide as the iodine source in an acidic medium.

-

Protocol: To a 3L reaction flask, add 1128g of anhydrous acetic acid and 200g (1.50 mol) of N-chlorosuccinimide. Add 249g (1.50 mol) of potassium iodide in batches and stir the mixture at 40°C for 2 hours to obtain N-Iodosuccinimide.

From Succinimide, [bis(acetoxy)iodo]benzene, and Iodine

A high-yield synthesis using a hypervalent iodine reagent.

-

Protocol: A mixture of 1.0 g (10.1 mmol) of succinimide, 1.95 g (6.06 mmol) of [bis(acetoxy)iodo]benzene (PhI(OAc)₂), 1.67 g (6.57 mmol) of iodine, and 20 ml of benzene is stirred for 15 hours at room temperature and then for 1 hour at 0 to 5°C. The precipitated solid is filtered, washed with cold benzene, and dried in vacuo to give 2.2 g (99%) of N-iodosuccinimide.

Logical Relationship of Synthetic Strategies

The historical synthesis of N-Iodosuccinimide has evolved from multi-step processes involving heavy metal salts to more direct and efficient halogen exchange reactions.

Caption: Evolution of NIS Synthetic Strategies.

This guide provides a foundational understanding of the key historical methods for synthesizing N-Iodosuccinimide. For contemporary applications, researchers should consult the latest literature for further refinements and novel synthetic approaches that may offer enhanced safety, scalability, and sustainability.

References

N-Iodosuccinimide: A Comprehensive Technical Guide to its Application as a Mild Oxidizing Agent

For Researchers, Scientists, and Drug Development Professionals

N-Iodosuccinimide (NIS) has emerged as a versatile and valuable reagent in modern organic synthesis, prized for its role as a mild and selective oxidizing agent. This technical guide provides an in-depth exploration of the core applications of NIS in oxidation reactions, offering detailed experimental protocols, quantitative data for comparative analysis, and mechanistic insights visualized through signaling pathway diagrams. Its utility in the synthesis of complex molecules makes it a crucial tool for professionals in drug development and medicinal chemistry.

Core Properties of N-Iodosuccinimide

N-Iodosuccinimide is a white to off-white crystalline powder with the chemical formula C₄H₄INO₂.[1] It is known for its role as a powerful iodinating agent and a mild oxidant in organic synthesis.[1][2] Unlike harsher oxidizing agents, NIS often allows for reactions to be conducted under gentle conditions, preserving sensitive functional groups commonly found in pharmaceutical intermediates.[1]

| Property | Value | Reference(s) |

| Molecular Weight | 224.98 g/mol | [3] |

| Melting Point | 198.0 – 206.0 °C | |

| Appearance | Off-white to slightly tan crystalline powder | |

| Solubility | Soluble in dioxane, THF, and acetonitrile; sparingly soluble in water. |

Oxidation of Alcohols

N-Iodosuccinimide is an effective reagent for the oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones. This transformation is a cornerstone of organic synthesis, and the mild nature of NIS makes it a preferred choice in many synthetic routes.

Quantitative Data on Alcohol Oxidation

The efficiency of NIS in alcohol oxidation can be influenced by the substrate structure and reaction conditions. Below is a summary of representative yields.

| Substrate | Product | Reagents & Conditions | Yield (%) | Reference(s) |

| 1,3-diphenylprop-2-yn-1-ol | 1,3-diphenylprop-2-yn-1-one | NIS, MeCN, 50 °C, 2 h | 64 | |

| 1,3-diphenylprop-2-yn-1-ol | 1,3-diphenylprop-2-yn-1-one | NIS, MeCN, rt, 5 h | 91 | |

| 4-Methoxybenzyl alcohol | 2-(4-methoxybenzyl)-1,3-diphenylpropane-1,3-dione | NIS, 1,3-diphenylpropane-1,3-dione, solvent-free, 70–75 °C, 24 h | 99 | |

| Phenyl(p-tolyl)methanol | 2-(phenyl(p-tolyl)methyl)-1,3-diphenylpropane-1,3-dione | NIS, 1,3-diphenylpropane-1,3-dione, solvent-free, 70–75 °C, 24 h | 99 |

Experimental Protocol: Oxidation of Propargyl Alcohols to Ynones

This protocol details the synthesis of ynones through the NIS-mediated oxidation of propargyl alcohols.

Materials:

-

Propargyl alcohol derivative

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (MeCN)

-

Round-bottom flask

-

Magnetic stirrer

-

TLC plate for reaction monitoring

Procedure:

-

To a solution of the propargyl alcohol (1.0 mmol) in acetonitrile (5 mL) in a round-bottom flask, add N-Iodosuccinimide (1.2 mmol).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically within 5 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired ynone.

Proposed Mechanism of Alcohol Oxidation

The oxidation of alcohols by NIS is believed to proceed through a radical pathway, particularly when initiated by light.

Caption: Proposed radical mechanism for the oxidation of alcohols by NIS.

Oxidation of Thiols

NIS is a highly effective reagent for the oxidative coupling of thiols to form disulfides. This reaction is crucial in various fields, including peptide chemistry and materials science.

Quantitative Data on Thiol Oxidation

The oxidation of thiols to disulfides using NIS generally proceeds with high efficiency under mild conditions.

| Substrate | Product | Reagents & Conditions | Yield (%) | Reference(s) |

| Thiophenol | Diphenyl disulfide | NIS, isothiocyanate, transition-metal-free | Moderate to Good | |

| Substituted Thiophenols | Corresponding Disulfides | NIS, isothiocyanate, transition-metal-free | Moderate to Good | |

| Alkyl Thiols | Corresponding Disulfides | NIS, isothiocyanate, transition-metal-free | Moderate to Good |

Experimental Protocol: General Procedure for Thiol Oxidation

This protocol provides a general method for the oxidation of thiols to disulfides using NIS.

Materials:

-

Thiol derivative

-

N-Iodosuccinimide (NIS)

-

Appropriate solvent (e.g., dichloromethane, acetonitrile)

-

Round-bottom flask

-

Magnetic stirrer

-

TLC plate for reaction monitoring

Procedure:

-

Dissolve the thiol (1.0 mmol) in a suitable solvent (5-10 mL) in a round-bottom flask.

-

Add N-Iodosuccinimide (1.1 mmol) to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC. The reaction is typically complete within a short period.

-

Once the starting material is consumed, dilute the reaction mixture with the solvent and wash with a saturated aqueous solution of sodium thiosulfate to remove any remaining iodine.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude disulfide can be purified by crystallization or column chromatography if necessary.

Proposed Mechanism of Thiol Oxidation

The oxidation of thiols by NIS is thought to proceed through a radical mechanism, initiated by the formation of a thiyl radical.

Caption: Proposed radical mechanism for the oxidation of thiols to disulfides by NIS.

Oxidation of Sulfides

NIS can also be employed for the oxidation of sulfides to sulfoxides. This transformation is significant in medicinal chemistry as the sulfoxide functional group is present in many bioactive molecules.

Quantitative Data on Sulfide Oxidation

The oxidation of sulfides to sulfoxides with NIS can be achieved with good selectivity, often avoiding over-oxidation to the corresponding sulfone.

| Substrate | Product | Reagents & Conditions | Yield (%) | Reference(s) |

| Thioanisole | Methyl phenyl sulfoxide | NIS, ammonium carbonate, (diacetoxyiodo)benzene, MeOH, rt | 74 | |

| Various aryl alkyl sulfides | Corresponding N-iodo sulfoximines | NIS, ammonium carbonate, (diacetoxyiodo)benzene, MeOH, rt | Good to High |

Experimental Protocol: General Procedure for Sulfide Oxidation

This protocol outlines a general method for the oxidation of sulfides to sulfoxides.

Materials:

-

Sulfide derivative

-

N-Iodosuccinimide (NIS)

-

Methanol (MeOH) or other suitable solvent

-

Round-bottom flask

-

Magnetic stirrer

-

TLC plate for reaction monitoring

Procedure:

-

Dissolve the sulfide (1.0 mmol) in methanol (5 mL) in a round-bottom flask.

-

Add N-Iodosuccinimide (1.1 mmol) to the solution.

-

Stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting sulfide is consumed.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting sulfoxide by column chromatography or crystallization.

Proposed Mechanism of Sulfide Oxidation

The mechanism of sulfide oxidation by NIS can proceed through an ionic pathway involving a sulfonium ion intermediate.

Caption: Proposed ionic mechanism for the oxidation of sulfides to sulfoxides by NIS.

Experimental Workflow

The following diagram illustrates a typical workflow for an organic synthesis reaction involving work-up and purification, as is common for reactions utilizing NIS.

Caption: A general workflow for a synthesis reaction using NIS.

Conclusion